molecular formula C19H16F2N4O3S2 B11256219 3-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide

3-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B11256219
M. Wt: 450.5 g/mol
InChI Key: WOGROGBVOQZIBR-UHFFFAOYSA-N
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Description

3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of fluorine atoms, a triazolothiazole moiety, and a methoxybenzene sulfonamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazolothiazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction of the triazolothiazole intermediate with a fluorobenzene derivative.

    Sulfonamide formation: The final step includes the reaction of the intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYBENZENE-1-SULFONAMIDE: Lacks the triazolothiazole and fluorophenyl groups, resulting in different biological activities.

    3-FLUOROPHENYL-1,2,4-TRIAZOLO[3,2-B][1,3]THIAZOLE: Lacks the sulfonamide and methoxybenzene groups, leading to different chemical properties.

Uniqueness

3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its combination of fluorine atoms, triazolothiazole moiety, and methoxybenzene sulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H16F2N4O3S2

Molecular Weight

450.5 g/mol

IUPAC Name

3-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H16F2N4O3S2/c1-28-17-6-5-15(10-16(17)21)30(26,27)22-8-7-14-11-29-19-23-18(24-25(14)19)12-3-2-4-13(20)9-12/h2-6,9-11,22H,7-8H2,1H3

InChI Key

WOGROGBVOQZIBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)F

Origin of Product

United States

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